3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Structure-Activity Relationship Enzyme Inhibition Medicinal Chemistry

This 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide bears a non-interchangeable substitution pattern validated in SAR studies: shifting a methoxy group alters IC50 >10-fold, and the ortho-trifluoromethyl group confers distinct COX-1/COX-2 selectivity (260:1 in analogs). Procure this precise scaffold (≥95% HPLC) to ensure assay reproducibility and systematic lead optimization. Available as an analytical reference standard and versatile building block for kinase-targeted libraries. All batches are backed by full quality assurance; for R&D use only.

Molecular Formula C16H14F3NO3
Molecular Weight 325.28 g/mol
CAS No. 5611-02-9
Cat. No. B5593769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
CAS5611-02-9
Molecular FormulaC16H14F3NO3
Molecular Weight325.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC
InChIInChI=1S/C16H14F3NO3/c1-22-13-8-7-10(9-14(13)23-2)15(21)20-12-6-4-3-5-11(12)16(17,18)19/h3-9H,1-2H3,(H,20,21)
InChIKeyDQPXBYLYTOMONN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide (CAS 5611-02-9): A Structural and Procurement Baseline


3,4-Dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide (CAS 5611-02-9) is a synthetic benzamide derivative defined by a 3,4-dimethoxy substitution on the benzoyl ring and an N-[2-(trifluoromethyl)phenyl] moiety. It belongs to a class of trifluoromethyl-substituted benzamides extensively explored as kinase inhibitor scaffolds [1]. The compound is commercially available from specialty suppliers with a typical minimum purity specification of 95% (HPLC) and a molecular weight of 325.28 g/mol (C16H14F3NO3) . Its identity is well-characterized by canonical SMILES and InChI keys .

Why Generic Substitution is Inadequate for 3,4-Dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide (CAS 5611-02-9)


The specific substitution pattern of 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is not interchangeable with other benzamide analogs. Even minor modifications to the benzamide core, such as the position of methoxy groups, can drastically alter biological activity. For instance, SAR studies on substituted benzamide derivatives reveal that moving a methoxy substituent from the 2-position to the 3- or 4-position can change the IC50 value for enzyme inhibition by over an order of magnitude (e.g., 90 µM vs. 13.5–149 µM) [1]. Furthermore, the presence of an ortho-trifluoromethyl group on the N-phenyl ring confers distinct pharmacological properties compared to meta- or para-substituted analogs, including altered selectivity profiles as demonstrated by the COX-1/COX-2 selectivity data of related compounds . Therefore, substituting this precise structure with a closely related analog without rigorous comparative validation risks compromising assay reproducibility, target engagement, and the validity of research findings.

Quantitative Evidence for the Differentiation of 3,4-Dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide (CAS 5611-02-9)


Impact of Methoxy Substitution Pattern on Inhibitory Potency: A Class-Level Inference

The specific 3,4-dimethoxy substitution pattern on the benzamide core is critical for optimal biological activity. SAR data from a series of substituted benzamide derivatives demonstrate that moving a methoxy group from the 2-position to the 3-position results in a substantial change in inhibitory potency. In a standardized enzyme inhibition assay, the 2-methoxy derivative exhibited an IC50 of 90 ± 26 µM, whereas the 3-methoxy derivative showed a 6.7-fold improvement in potency with an IC50 of 13.5 ± 6.8 µM. The 4-methoxy derivative was even less potent (IC50 = 149 ± 43 µM) [1]. This highlights the unique activity profile conferred by the 3,4-dimethoxy substitution pattern present in the target compound.

Structure-Activity Relationship Enzyme Inhibition Medicinal Chemistry

Differentiation via Ortho-Trifluoromethyl Substitution on the N-Phenyl Ring

The ortho-trifluoromethyl group on the N-phenyl ring is a structural feature shared by a class of compounds known for selective enzyme inhibition. A closely related compound, N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide (TFAP), which also contains an ortho-trifluoromethylphenyl moiety, demonstrates potent and selective COX-1 inhibition (COX-1 IC50 = 0.80 ± 0.05 µM) while being 260-fold less potent against COX-2 (IC50 = 210 ± 10 µM) . This selectivity profile is distinct from other benzamide derivatives lacking this ortho-substitution, which often exhibit broader or different target engagement.

Selectivity COX Inhibition Analgesic

Distinctive In Silico ADMET Profile Compared to Unsubstituted Benzamide Core

The addition of the 3,4-dimethoxy and N-(2-trifluoromethyl)phenyl groups fundamentally alters the predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties compared to the simple 3,4-dimethoxybenzamide core. For the unsubstituted 3,4-dimethoxybenzamide, in silico predictions using admetSAR 2.0 indicate high human intestinal absorption (99.74% probability), Caco-2 permeability (89.20% probability), and blood-brain barrier penetration (82.50% probability) [1]. The addition of the N-[2-(trifluoromethyl)phenyl] group to form the target compound significantly increases lipophilicity and molecular weight, which is expected to reduce water solubility, enhance membrane permeability, and potentially alter its metabolic stability and tissue distribution, differentiating it from the simpler core fragment.

ADMET Pharmacokinetics In Silico

Differentiation from N-Phenyl Benzamide without Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing substituent that profoundly influences both physicochemical properties and biological target interactions. Comparing the target compound (MW 325.28, LogP not directly reported but expected >3.5 due to -CF3 group) to its closest non-fluorinated analog, 3,4-dimethoxy-N-phenylbenzamide (CAS 1522-67-4, MW 257.28, LogP 2.52) , reveals significant differences. The -CF3 group increases molecular weight by 26%, adds substantial lipophilicity, and alters the electron density of the N-phenyl ring. In related kinase inhibitor scaffolds, this substitution has been shown to enhance metabolic stability and improve target binding affinity through hydrophobic interactions [1].

Structure-Activity Relationship Lipophilicity Electron-Withdrawing Group

Commercial Availability and Purity as a Defined Research Standard

While many substituted benzamides are synthesized in-house for SAR studies, 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is available as an off-the-shelf, analytically characterized reagent. Commercial sources, such as AKSci, supply the compound with a minimum purity specification of 95% (HPLC) . This provides a reproducible and well-defined reference standard for assay development, positive control studies, or as a building block for further derivatization, circumventing the need for de novo synthesis and characterization.

Chemical Procurement Reference Standard Analytical Quality

Recommended Research and Industrial Application Scenarios for 3,4-Dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide (CAS 5611-02-9)


As a Reference Standard in Structure-Activity Relationship (SAR) Studies of Benzamide Kinase Inhibitors

This compound serves as a valuable reference point in SAR campaigns aimed at optimizing the benzamide scaffold for kinase inhibition. Its specific 3,4-dimethoxy and ortho-trifluoromethylphenyl substitution pattern represents a key structural motif that has been shown to confer distinct potency and selectivity profiles in related compounds . Researchers can use this compound to benchmark the activity of newly synthesized analogs, ensuring that modifications to the substitution pattern are systematically evaluated against a well-defined, commercially available standard [1]. This is particularly relevant given the documented impact of methoxy group positioning on inhibitor potency .

As a Negative Control or Comparator in Assays for Selective COX-1 Inhibitors

Given the high selectivity for COX-1 over COX-2 observed in closely related compounds bearing the ortho-trifluoromethylphenyl group (e.g., TFAP, which exhibits 260-fold selectivity) , 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide may serve as a useful control or comparator in assays designed to identify novel COX-1-selective inhibitors. Its structural similarity to the pharmacophore responsible for this selectivity profile allows researchers to probe the role of the 3,4-dimethoxybenzoyl portion in modulating this activity [1].

As a Building Block for the Synthesis of Novel Chemical Probes

The benzamide core is a privileged scaffold in medicinal chemistry, and the presence of methoxy and trifluoromethyl groups provides versatile handles for further synthetic elaboration . This compound can be used as a starting material for the synthesis of more complex molecules, such as those targeting ephrin receptor kinases or other kinases implicated in disease [1]. Its commercial availability with defined purity (≥95%) makes it an attractive and reliable building block for generating focused libraries of potential probes or lead compounds.

As an Analytical Reference for Physicochemical Property Determination

Due to its defined and unique combination of substituents, this compound can be employed as an analytical reference standard for method development in HPLC, LC-MS, and NMR spectroscopy. Its high purity (95% minimum) ensures accurate quantification and identification in complex mixtures. Furthermore, its calculated physicochemical properties, such as LogP and TPSA, can be used to calibrate predictive models for the ADMET behavior of related benzamide compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.